2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C9H7F3N2O4 and its molecular weight is 264.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photolabile Protecting Groups
N-Methyl-N-(o-nitrophenyl)carbamates, including structures similar to 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, have been identified as new photoremovable alcohol protecting groups. This innovation allows for the incorporation of protecting groups through chemical coupling, which can be cleanly removed by photolysis in protic solvents. This process highlights the utility of these compounds in the synthesis and manipulation of sensitive organic molecules (Loudwig & Goeldner, 2001).
Polymer Science
In polymer science, the synthesis and characterization of novel fluorinated polyimides derived from diamine monomers that include 2,2,2-trifluoroethyl groups have been reported. These polyimides exhibit outstanding thermal stability, mechanical properties, and solubility in polar organic solvents, indicating their potential for high-performance applications (Yin et al., 2005).
Energetic Materials
Research on energetic materials has introduced 2,2,2-Trinitroethyl carbamate as a derivative with potential as a perchlorate-free high energetic dense oxidizer. This compound, derived through a synthesis route involving 2,2,2-trinitroethanol and phosgene, demonstrates the capabilities of trifluoroethyl carbamate derivatives in the development of environmentally friendly energetic materials (Axthammer et al., 2014).
Electrochromic Materials
Studies on electrochromic materials have utilized compounds with carbazole structures, including those resembling this compound, for the synthesis of polycarbazole films. These films exhibit significant electrochromic behavior, changing color upon oxidation, which is promising for applications in smart windows and display technologies (Hsiao & Lin, 2016).
Catalysis and Organic Synthesis
In organic synthesis, the use of biphilic organophosphorus catalysts for intramolecular C-N bond formation showcases the broader applicability of nitrophenyl carbamates in facilitating complex chemical transformations. This method offers a scalable and efficient route to carbazole and indole compounds, underscoring the versatility of these compounds in synthetic chemistry (Nykaza et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding inhalation, ingestion, and contact with skin or eyes . In case of inadequate ventilation, respiratory protection should be worn .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-nitrophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O4/c10-9(11,12)5-18-8(15)13-6-2-1-3-7(4-6)14(16)17/h1-4H,5H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMIUZDPVYMZAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585354 |
Source
|
Record name | 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-99-6 |
Source
|
Record name | 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.